molecular formula C22H25F2NO4 B563139 rac Nebivolol-d8See N387903 CAS No. 1219166-00-3

rac Nebivolol-d8See N387903

Cat. No. B563139
CAS RN: 1219166-00-3
M. Wt: 413.491
InChI Key: KOHIRBRYDXPAMZ-WYNDGVHTSA-N
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Description

“rac Nebivolol-d8” is a labeled β1-Adrenergic blocker that is used as an antihypertensive . It has a molecular weight of 413.48 and a molecular formula of C22H17D8F2NO4 .


Molecular Structure Analysis

The molecular structure of “rac Nebivolol-d8” is represented by the formula C22H17D8F2NO4 . This indicates that it contains 22 carbon atoms, 17 hydrogen atoms, 8 deuterium atoms (an isotope of hydrogen), 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “rac Nebivolol-d8” is 413.48 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

“rac Nebivolol-d8” works as a selective beta-1 adrenergic receptor antagonist. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . It has a long duration of action as effects can be seen 48 hours after stopping the medication .

Safety and Hazards

According to the safety data sheet, “rac Nebivolol-d8” may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

2-[[2-hydroxy-2-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethyl]amino]-1-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D2,2D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-WYNDGVHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC2=C(C1([2H])[2H])C=C(C=C2)F)C(CNCC(C3C(C(C4=C(O3)C=CC(=C4)F)([2H])[2H])([2H])[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662142
Record name 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219166-00-3
Record name 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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